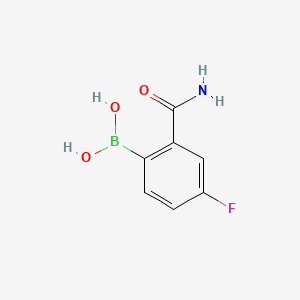

(2-氨基甲酰基-4-氟苯基)硼酸

描述

(2-Carbamoyl-4-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C₇H₇BFNO₃ It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a carbamoyl and a fluorine group

科学研究应用

(2-Carbamoyl-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:

作用机制

Target of Action

The primary target of (2-Carbamoyl-4-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

(2-Carbamoyl-4-fluorophenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (2-Carbamoyl-4-fluorophenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that the rate of hydrolysis of boronic esters, such as (2-carbamoyl-4-fluorophenyl)boronic acid, can be influenced by factors such as ph . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the action of (2-Carbamoyl-4-fluorophenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .

Action Environment

The action, efficacy, and stability of (2-Carbamoyl-4-fluorophenyl)boronic acid can be influenced by environmental factors. For instance, the pH of the environment can significantly affect the rate of the reaction . Therefore, careful consideration must be given to these factors when using this compound for pharmacological purposes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Carbamoyl-4-fluorophenyl)boronic acid typically involves the reaction of 2-fluoroaniline with boronic acid derivatives. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of 2-fluoroaniline with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .

Industrial Production Methods: Industrial production of (2-Carbamoyl-4-fluorophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions: (2-Carbamoyl-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Aminophenylboronic acid derivatives.

Substitution: Substituted phenylboronic acids.

相似化合物的比较

4-Fluorophenylboronic acid: Similar structure but lacks the carbamoyl group.

2-Borono-5-fluorobenzamide: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness: (2-Carbamoyl-4-fluorophenyl)boronic acid is unique due to the presence of both a carbamoyl and a fluorine group on the phenyl ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

生物活性

(2-Carbamoyl-4-fluorophenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction mechanisms, and relevant case studies.

Chemical Structure and Properties

(2-Carbamoyl-4-fluorophenyl)boronic acid has the molecular formula and features a boronic acid functional group attached to a phenyl ring that contains a fluorine atom and a carbamoyl group. The presence of these functional groups contributes to its unique electronic properties and biological interactions.

Interaction with Biological Macromolecules

Boronic acids, including (2-Carbamoyl-4-fluorophenyl)boronic acid, are known for their ability to form reversible covalent bonds with diols in biological systems. This property allows them to interact with various biological macromolecules, such as proteins and enzymes. The specific interactions can lead to inhibition or modulation of enzymatic activities, making them valuable in drug design.

- Enzyme Inhibition : The boronic acid moiety can act as an inhibitor for several enzymes, including proteasomes and kinases. This inhibition is often achieved through the formation of stable complexes with active site residues.

- Binding Affinity : Studies have shown that the binding affinity of (2-Carbamoyl-4-fluorophenyl)boronic acid can be influenced by the substitution patterns on the phenyl ring and the nature of the boron functional group. For instance, the fluorine atom enhances electron-withdrawing properties, potentially increasing binding efficiency.

Case Studies

- Anticancer Activity : In a study evaluating various boronic acid derivatives, (2-Carbamoyl-4-fluorophenyl)boronic acid exhibited promising activity against cancer cell lines. It was found to inhibit cell proliferation effectively in prostate cancer models (LAPC-4 and PC-3), demonstrating selectivity over non-cancerous cells .

- Molecular Docking Studies : Molecular docking experiments have indicated that this compound can form crucial interactions with amino acid residues in target proteins, such as androgen receptors. These interactions suggest that it may serve as an antagonist in hormone-dependent cancers .

- HDAC Inhibition : Research has shown that derivatives of (2-Carbamoyl-4-fluorophenyl)boronic acid may act as selective inhibitors of histone deacetylases (HDACs). The compound demonstrated IC50 values in the low micromolar range against various HDAC subtypes, indicating its potential as a therapeutic agent in epigenetic regulation .

Comparative Analysis

The following table summarizes the biological activities of (2-Carbamoyl-4-fluorophenyl)boronic acid compared to other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2-Carbamoyl-4-fluorophenyl)boronic acid | Boronic acid with carbamoyl group | Anticancer activity; HDAC inhibition |

| (4-Fluorophenyl)boronic acid | Fluorinated phenolic structure | Enzyme inhibition |

| (3-(Benzylcarbamoyl)-phenyl)boronic acid | Similar carbamoyl group but different position | Potential anticancer activity |

| (Phenyl)(pyridin-2-yl)boronic acid | Contains a pyridine ring | Diverse biological activities |

属性

IUPAC Name |

(2-carbamoyl-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BFNO3/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAONGALRMVQDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675210 | |

| Record name | (2-Carbamoyl-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-90-7 | |

| Record name | (2-Carbamoyl-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。